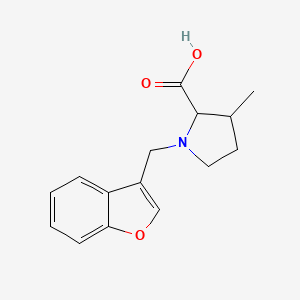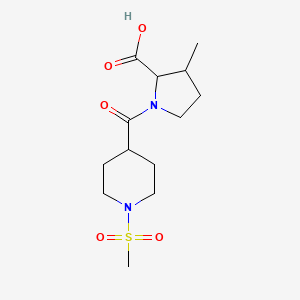
1-(1-Benzofuran-3-ylmethyl)-3-methylpyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Benzofuran-3-ylmethyl)-3-methylpyrrolidine-2-carboxylic acid, also known as BMPC, is a novel compound that has attracted attention in the scientific community due to its potential applications in drug discovery and development. BMPC is a pyrrolidine derivative that contains a benzofuran moiety and a carboxylic acid group. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been investigated.
作用机制
1-(1-Benzofuran-3-ylmethyl)-3-methylpyrrolidine-2-carboxylic acid inhibits the activity of DPP-4 by binding to the active site of the enzyme and preventing the cleavage of incretin hormones, which are involved in the regulation of blood glucose levels. 1-(1-Benzofuran-3-ylmethyl)-3-methylpyrrolidine-2-carboxylic acid inhibits the activity of MAO-B by binding to the active site of the enzyme and preventing the metabolism of neurotransmitters, which are involved in the regulation of mood, cognition, and behavior. 1-(1-Benzofuran-3-ylmethyl)-3-methylpyrrolidine-2-carboxylic acid binds to GPR55 by interacting with the transmembrane domains of the receptor and modulating its signaling pathways, which are involved in the regulation of pain, inflammation, and cancer.
Biochemical and Physiological Effects:
1-(1-Benzofuran-3-ylmethyl)-3-methylpyrrolidine-2-carboxylic acid has been shown to increase the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and reduce blood glucose levels. 1-(1-Benzofuran-3-ylmethyl)-3-methylpyrrolidine-2-carboxylic acid has also been shown to increase the levels of neurotransmitters, such as dopamine, serotonin, and norepinephrine, which regulate mood, cognition, and behavior. 1-(1-Benzofuran-3-ylmethyl)-3-methylpyrrolidine-2-carboxylic acid has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. 1-(1-Benzofuran-3-ylmethyl)-3-methylpyrrolidine-2-carboxylic acid has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
1-(1-Benzofuran-3-ylmethyl)-3-methylpyrrolidine-2-carboxylic acid has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. 1-(1-Benzofuran-3-ylmethyl)-3-methylpyrrolidine-2-carboxylic acid can be synthesized using various methods, and its purity can be determined using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. 1-(1-Benzofuran-3-ylmethyl)-3-methylpyrrolidine-2-carboxylic acid has low toxicity in animal studies, and its safety profile in humans needs to be further investigated. However, 1-(1-Benzofuran-3-ylmethyl)-3-methylpyrrolidine-2-carboxylic acid has some limitations for lab experiments, including its limited solubility in water and its potential instability under certain conditions. 1-(1-Benzofuran-3-ylmethyl)-3-methylpyrrolidine-2-carboxylic acid can be dissolved in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, but its solubility in water is limited. 1-(1-Benzofuran-3-ylmethyl)-3-methylpyrrolidine-2-carboxylic acid can also undergo hydrolysis and oxidation under certain conditions, which can affect its potency and stability.
未来方向
1-(1-Benzofuran-3-ylmethyl)-3-methylpyrrolidine-2-carboxylic acid has several future directions for research, including its potential applications in the treatment of diabetes, neurodegenerative diseases, pain, inflammation, and cancer. 1-(1-Benzofuran-3-ylmethyl)-3-methylpyrrolidine-2-carboxylic acid can be further optimized for its potency, selectivity, and pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile. 1-(1-Benzofuran-3-ylmethyl)-3-methylpyrrolidine-2-carboxylic acid can also be formulated into different dosage forms, such as tablets, capsules, and injections, for its clinical use. 1-(1-Benzofuran-3-ylmethyl)-3-methylpyrrolidine-2-carboxylic acid can be further investigated for its safety and efficacy in human clinical trials, and its potential drug interactions and side effects need to be carefully monitored. 1-(1-Benzofuran-3-ylmethyl)-3-methylpyrrolidine-2-carboxylic acid can also be used as a tool compound to investigate the biological functions of DPP-4, MAO-B, and GPR55, and to discover new drug targets and therapeutic strategies.
合成方法
1-(1-Benzofuran-3-ylmethyl)-3-methylpyrrolidine-2-carboxylic acid has been synthesized using various methods, including the Mannich reaction, the Strecker reaction, and the Kabachnik-Fields reaction. The Mannich reaction involves the condensation of an amine, an aldehyde, and a ketone or enolizable compound to form a beta-amino carbonyl compound. The Strecker reaction involves the condensation of an aldehyde or ketone with ammonia and hydrogen cyanide to form an alpha-amino nitrile, which is then hydrolyzed to form an alpha-amino acid. The Kabachnik-Fields reaction involves the condensation of an aldehyde or ketone with an amine and a phosphonate to form an alpha-aminophosphonate.
科学研究应用
1-(1-Benzofuran-3-ylmethyl)-3-methylpyrrolidine-2-carboxylic acid has potential applications in drug discovery and development due to its ability to modulate various biological targets. 1-(1-Benzofuran-3-ylmethyl)-3-methylpyrrolidine-2-carboxylic acid has been shown to inhibit the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels. 1-(1-Benzofuran-3-ylmethyl)-3-methylpyrrolidine-2-carboxylic acid has also been shown to inhibit the activity of the enzyme monoamine oxidase-B (MAO-B), which is involved in the metabolism of neurotransmitters. In addition, 1-(1-Benzofuran-3-ylmethyl)-3-methylpyrrolidine-2-carboxylic acid has been shown to bind to the G protein-coupled receptor 55 (GPR55), which is involved in the regulation of pain, inflammation, and cancer.
属性
IUPAC Name |
1-(1-benzofuran-3-ylmethyl)-3-methylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-10-6-7-16(14(10)15(17)18)8-11-9-19-13-5-3-2-4-12(11)13/h2-5,9-10,14H,6-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSIWVOWEBVYAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1C(=O)O)CC2=COC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(hydroxymethyl)-3-methylpyrrolidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B6627975.png)
![4-fluoro-N-[(1S,2S)-2-hydroxycyclohexyl]-3-nitrobenzenesulfonamide](/img/structure/B6627990.png)
![4-Methyl-3-[2-(methylcarbamoyl)pyrrolidin-1-yl]sulfonylthiophene-2-carboxylic acid](/img/structure/B6627995.png)
![3-Bromo-4-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzoic acid](/img/structure/B6628011.png)

![4-[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B6628023.png)
![1-[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]-3-methoxypropan-2-ol](/img/structure/B6628025.png)

![[3-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B6628038.png)
![2-[(3-Ethyl-1-methylpyrazole-4-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B6628051.png)
![3-[1-(3-Ethyl-1-methylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6628058.png)

![3-Bromo-5-[4-(furan-2-yl)butan-2-ylamino]benzoic acid](/img/structure/B6628067.png)
